molecular formula C11H14ClN3O2 B12007774 N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea CAS No. 551917-63-6

N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea

Cat. No.: B12007774
CAS No.: 551917-63-6
M. Wt: 255.70 g/mol
InChI Key: LRPVEXVIQGQFJC-UHFFFAOYSA-N
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Description

clofentezine , is a chemical compound with the following structure:

ClC6H4NHC(NH2)OC4H8O\text{ClC}_6\text{H}_4\text{NHC}(NH_2)\text{OC}_4\text{H}_8\text{O} ClC6​H4​NHC(NH2​)OC4​H8​O

Clofentezine is a white crystalline solid that belongs to the class of urea derivatives. It is primarily used as an acaricide (pesticide targeting mites) in agriculture. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Clofentezine can be synthesized through various routes. One common method involves the reaction of 3-chloroaniline with morpholine to form the intermediate N-(3-chlorophenyl)-N’-morpholinylurea. This intermediate is then treated with urea to yield clofentezine. The industrial production typically involves efficient and scalable processes to ensure cost-effectiveness.

Chemical Reactions Analysis

Clofentezine undergoes several chemical reactions:

    Oxidation: It is relatively stable under oxidative conditions.

    Reduction: Reduction of the chloro group can lead to the formation of amines.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common reagents and conditions include various reducing agents, nucleophiles, and catalysts. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Clofentezine finds applications in various fields:

    Agriculture: As an acaricide, it effectively controls mites on crops such as grapes, citrus fruits, and ornamental plants.

    Environmental Research: Its impact on non-target organisms and environmental persistence is studied.

    Medicine: Research explores potential therapeutic uses beyond acaricidal activity.

Mechanism of Action

Clofentezine disrupts mite development by inhibiting chitin synthesis, affecting their molting process. It specifically targets the enzyme chitin synthase. The compound’s mode of action involves interfering with the mite’s exoskeleton formation.

Comparison with Similar Compounds

Clofentezine stands out due to its selective acaricidal activity and low mammalian toxicity. Similar compounds include other acaricides like hexythiazox and fenpyroximate.

Properties

CAS No.

551917-63-6

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-morpholin-4-ylurea

InChI

InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16)

InChI Key

LRPVEXVIQGQFJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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